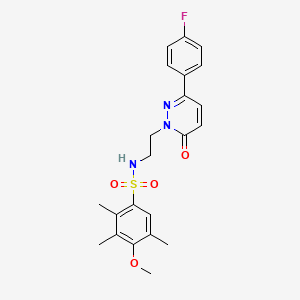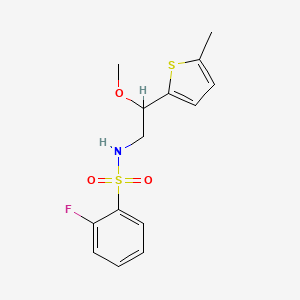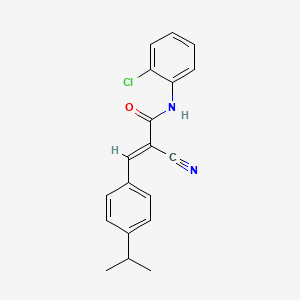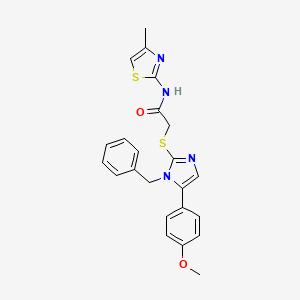
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Cytotoxicity and Tumor Specificity
Research on benzenesulfonamide derivatives has highlighted their potential in cancer treatment. For instance, compounds with sulfonamide groups have shown interesting cytotoxic activities, indicating their significance for further anti-tumor activity studies. Such compounds have also demonstrated strong inhibition against human carbonic anhydrase isoforms, which are relevant in various physiological processes including tumor progression (Gul et al., 2016).
Selective COX-2 Inhibition
The introduction of a fluorine atom into benzenesulfonamide structures has been found to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer Agents
Derivatives of benzenesulfonamide have been evaluated for their anticancer effects on various cancer cell lines, showing high potential in treating gastrointestinal adenocarcinomas. Some compounds have been superior to conventional treatments like 5-fluorouracil, indicating the promise of these derivatives as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Molecular Dynamics and Structural Analysis
Structural Features
Studies on the crystal structures of benzenesulfonamide derivatives have contributed to understanding the supramolecular architecture and intermolecular interactions of these compounds, which is crucial for their medicinal applications (Rodrigues et al., 2015).
Quantum Chemical Studies
The investigation of piperidine derivatives, including those with benzenesulfonamide groups, through quantum chemical calculations and molecular dynamics simulations, has provided insights into their adsorption and corrosion inhibition properties. This research underscores the versatility of such compounds beyond pharmaceutical applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, tak-242, selectively inhibits toll-like receptor 4 (tlr4) . TLR4 plays a crucial role in innate immunity by recognizing pathogen-associated molecular patterns .
Mode of Action
Tak-242, a similar compound, suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling .
Biochemical Pathways
The compound likely affects the TLR4 signaling pathway, given the similarity to TAK-242 . This pathway plays a pivotal role in the innate immune response. Inhibition of this pathway suppresses the production of proinflammatory mediators such as cytokines and nitric oxide (NO), which play pivotal roles in various inflammatory diseases .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to the suppression of proinflammatory mediator production, given the similarity to TAK-242 . This could potentially lead to the alleviation of symptoms in various inflammatory diseases .
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-14-13-20(15(2)16(3)22(14)30-4)31(28,29)24-11-12-26-21(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13,24H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMWZIABJGAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2942130.png)
![Ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2942131.png)
![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2942132.png)

![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide](/img/structure/B2942140.png)
![3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2942143.png)
![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)
![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)

